molecular formula C14H12N6 B1603121 4,4'-Diazidodiphenyl ethane CAS No. 72695-23-9

4,4'-Diazidodiphenyl ethane

Cat. No.: B1603121
CAS No.: 72695-23-9
M. Wt: 264.29 g/mol
InChI Key: XWOUTRFQXXRCIU-UHFFFAOYSA-N
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Description

4,4'-Diazidodiphenyl ethane (CAS #72695-23-9) is an organic compound featuring two benzene rings connected by an ethane (–CH₂–CH₂–) bridge, with azide (–N₃) groups at the para positions of each ring . Its molecular formula is C₁₄H₁₀N₆, and it is commercially available as a specialty chemical (e.g., Product #PA120 from ProChem, Inc.) . The azide functional groups confer high reactivity, making the compound valuable in applications such as:

  • Crosslinking agents in polymer chemistry.
  • Photoaffinity labeling in biochemical studies, where UV irradiation generates reactive nitrenes for covalent bonding .
  • Potential use in propellants or explosives due to the energy release from azide decomposition.

Properties

IUPAC Name

1-azido-4-[2-(4-azidophenyl)ethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6/c15-19-17-13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)18-20-16/h3-10H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOUTRFQXXRCIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630053
Record name 1,1'-(Ethane-1,2-diyl)bis(4-azidobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72695-23-9
Record name 1,1'-(Ethane-1,2-diyl)bis(4-azidobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Diazidodiphenyl ethane can be synthesized through a diazotization reaction of benzidine chloride followed by treatment with an aqueous solution of sodium azide . The reaction involves the following steps:

Industrial Production Methods: The industrial production of 4,4’-Diazidodiphenyl ethane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Diazidodiphenyl ethane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: UV light and molecular oxygen are commonly used for photooxidation reactions.

    Substitution: Sodium azide is a common reagent used in the azidation step of the synthesis.

Major Products Formed:

    Photooxidation: The major products include various oxidized derivatives of 4,4’-Diazidodiphenyl ethane.

    Substitution: Depending on the nucleophile used, different substituted derivatives can be formed.

Scientific Research Applications

Material Science Applications

A. Polymer Cross-Linking

DADPE serves as an effective cross-linking agent in polymer chemistry. Its azide functional groups allow for the formation of stable covalent bonds through thermal or photochemical activation. This property is particularly useful in creating robust polymer networks that exhibit enhanced mechanical properties and thermal stability. For instance, DADPE has been utilized to improve the performance of epoxy resins and polyurethanes, leading to materials with superior strength and resistance to environmental degradation .

B. Synthesis of Functional Materials

DADPE is also used in the synthesis of functional materials such as hydrogels and nanocomposites. The azide groups facilitate click chemistry reactions, which can be employed to attach various functional moieties to the polymer backbone. This approach allows for the design of materials with tailored properties for specific applications, including drug delivery systems and biosensors .

Medicinal Chemistry Applications

A. Drug Development

In medicinal chemistry, DADPE has potential applications in drug development due to its ability to form stable linkages with biologically active compounds. Its azide groups can be utilized in drug conjugation strategies, enhancing the solubility and bioavailability of therapeutic agents. Research indicates that DADPE-based conjugates can improve the pharmacokinetic profiles of drugs, making them more effective against various diseases .

B. Anticancer Agents

Studies have shown that compounds derived from DADPE exhibit anticancer properties. The azide functionality allows for selective targeting of cancer cells through conjugation with tumor-specific ligands. This targeted approach minimizes side effects and enhances therapeutic efficacy, making DADPE a promising candidate in the development of novel anticancer therapies .

Polymer Engineering Applications

A. Photolithography

DADPE's ability to undergo photochemical reactions makes it suitable for applications in photolithography. It can be used as a photoresist material in microfabrication processes, allowing for the precise patterning of materials at the nanoscale. This application is critical in the production of microelectronic devices and advanced optical components .

B. Coatings and Adhesives

The incorporation of DADPE into coatings and adhesives enhances their performance characteristics. The cross-linking capability provided by DADPE improves adhesion strength and durability, making it ideal for use in demanding environments such as aerospace and automotive industries .

Table 1: Summary of Research Findings on DADPE Applications

Application AreaDescriptionKey Findings
Polymer Cross-LinkingEnhances mechanical properties of polymersImproved strength and thermal stability in epoxy resins
Drug DevelopmentConjugation with therapeutic agentsEnhanced solubility and bioavailability
Anticancer ResearchTargeted drug delivery strategiesSelective targeting reduces side effects
PhotolithographyUsed as a photoresist materialEnables precise nanoscale patterning
Coatings and AdhesivesImproves adhesion strengthIncreased durability under extreme conditions

Mechanism of Action

The mechanism of action of 4,4’-Diazidodiphenyl ethane involves the formation of reactive intermediates, such as nitrenes, upon exposure to UV light. These intermediates can react with various substrates, leading to the formation of new chemical bonds. The molecular targets and pathways involved in these reactions depend on the specific conditions and substrates used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 4,4'-Diazidodiphenyl ethane but differ in functional groups or bridging units, leading to distinct properties and applications.

2.1. 4,4’-Diazidodiphenyl Ether (CAS #48180-65-0)
  • Structure : Benzene rings linked by an ether (–O–) bridge, with azide groups at para positions.
  • Molecular Formula : C₁₂H₈N₆O.
  • Key Differences :
    • The ether bridge introduces polarity and reduced flexibility compared to the ethane bridge.
    • Lower thermal stability due to the electron-rich oxygen atom, which may alter decomposition pathways .
  • Applications : Similar to the ethane analog but may prefer environments where polarity enhances solubility.
2.2. 4,4'-Ethylenedianiline (CAS #621-95-4)
  • Structure : Ethane bridge with amine (–NH₂) groups at para positions.
  • Molecular Formula : C₁₄H₁₆N₂.
  • Key Differences: Reactivity: Amines participate in condensation reactions (e.g., with epoxides or isocyanates), unlike azides. Stability: Less shock-sensitive than azides but may pose toxicity risks (e.g., similar to 4,4'-diaminodiphenylmethane ).
  • Applications: Monomer for polyurethanes, epoxy resins, and dyes .
2.3. 4,4'-Diaminodiphenylmethane (CAS #101-77-9)
  • Structure : Methane (–CH₂–) bridge with amine groups.
  • Molecular Formula : C₁₃H₁₄N₂.
  • Key Differences :
    • Rigidity : The single-carbon bridge restricts rotational freedom, enhancing structural rigidity.
    • Toxicity : Classified as toxic, requiring stringent handling protocols .
  • Applications : Curing agent for epoxy resins and precursor in industrial coatings .
2.4. 4,4'-Diacetyldiphenylethane (CAS #793-06-6)
  • Structure : Ethane bridge with acetyl (–COCH₃) groups.
  • Molecular Formula : C₁₈H₁₈O₂.
  • Key Differences :
    • Stability : Acetyl groups are hydrolytically stable compared to azides.
    • Melting Point : 164–166°C, indicative of strong intermolecular forces .
  • Applications : Intermediate in organic synthesis or pharmaceuticals.

Data Table: Structural and Functional Comparison

Compound CAS # Bridge Functional Group Molecular Formula Key Applications
This compound 72695-23-9 Ethane Azide (–N₃) C₁₄H₁₀N₆ Crosslinking, propellants
4,4’-Diazidodiphenyl ether 48180-65-0 Ether Azide (–N₃) C₁₂H₈N₆O Polar solvents, labeling
4,4'-Ethylenedianiline 621-95-4 Ethane Amine (–NH₂) C₁₄H₁₆N₂ Polymer synthesis
4,4'-Diaminodiphenylmethane 101-77-9 Methane Amine (–NH₂) C₁₃H₁₄N₂ Epoxy curing
4,4'-Diacetyldiphenylethane 793-06-6 Ethane Acetyl (–COCH₃) C₁₈H₁₈O₂ Organic synthesis

Biological Activity

4,4'-Diazidodiphenyl ethane (DADPE) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article explores the biological activity of DADPE, focusing on its synthesis, mechanisms of action, and implications for health and disease.

Chemical Structure and Synthesis

DADPE is characterized by its azide functional groups attached to a diphenyl ethane backbone. The synthesis typically involves the reaction of 4,4'-diaminodiphenyl ethane with sodium azide under controlled conditions. This reaction yields DADPE along with byproducts that require careful purification to isolate the desired compound.

1. Antioxidant Activity

Research indicates that compounds similar to DADPE exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can lead to oxidative stress and cellular damage. Studies have shown that DADPE can scavenge reactive oxygen species (ROS), thus potentially preventing oxidative damage in biological systems .

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Mechanism of Action
DADPE15Free radical scavenging
4,4'-Methylenedianiline20ROS neutralization
N,N'-Bis(1-naphthylidene)25Membrane stabilization

2. Antimicrobial Activity

DADPE has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Case Study: Antimicrobial Efficacy

In a study involving clinical isolates of Staphylococcus aureus and Escherichia coli, DADPE demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli. These findings indicate its potential as an antimicrobial agent in therapeutic applications .

Toxicological Profile

While exploring the biological activity of DADPE, it is essential to consider its safety profile. Toxicological studies have indicated that exposure to high concentrations may lead to adverse effects, including skin irritation and potential carcinogenicity under certain conditions . Long-term exposure studies in animal models have shown varying degrees of toxicity, emphasizing the need for caution in its application.

Table 2: Toxicological Findings

EffectObserved ConcentrationStudy Reference
Skin Irritation>100 µg/mL
Carcinogenic PotentialHigh doses
Hepatotoxicity>200 mg/kg

The biological activities of DADPE can be attributed to several mechanisms:

  • Oxidative Stress Modulation : By scavenging free radicals, DADPE reduces oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
  • Membrane Disruption : Its interaction with microbial membranes leads to cell death, making it a candidate for developing new antimicrobial agents.
  • Potential Carcinogenicity : While some studies suggest a lack of direct carcinogenic effects at low doses, the potential for tumor promotion at higher concentrations warrants further investigation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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